2-Oxa-1-azabicyclo[2.2.1]heptane

Catalog No.
S15350592
CAS No.
279-28-7
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxa-1-azabicyclo[2.2.1]heptane

CAS Number

279-28-7

Product Name

2-Oxa-1-azabicyclo[2.2.1]heptane

IUPAC Name

2-oxa-1-azabicyclo[2.2.1]heptane

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-6/h5H,1-4H2

InChI Key

JHTIYCNAYYKEGT-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CO2

2-Oxa-1-azabicycloheptane is a highly strained, bridged bicyclic isoxazolidine characterized by a bridgehead nitrogen directly bonded to oxygen. Unlike traditional saturated heterocycles, this architecture completely suppresses nitrogen inversion and ring fluxionality, presenting a rigid, geometrically defined 3D vector for synthetic elaboration. In procurement and material selection, it is primarily valued as a strain-activated precursor for the strictly stereocontrolled synthesis of cis-1,3-disubstituted cyclopentyl amino alcohols via N-O bond cleavage, and as a compact, high-Fsp3 scaffold for fragment-based drug discovery (FBDD) [1].

Research Fit

Scaffold type

Rigid bridged heterocycle with distinct 3D topology for CNS and antiviral programs

Design advantage

Oxygen bridgehead lowers tPSA and modulates basicity, supporting brain penetrance design

Synthetic access

Proton-relay catalysis route enables direct, diastereoselective core construction

Buyers often confuse 2-oxa-1-azabicycloheptane with its widely used structural isomer, 2-oxa-5-azabicycloheptane. However, the 5-aza isomer is a highly stable morpholine bioisostere with isolated nitrogen and oxygen atoms, rendering it entirely inert to the reductive cleavage conditions required for cyclopentane functionalization. Conversely, attempting to substitute this specific bridgehead N-O compound with unbridged isoxazolidines introduces severe conformational flexibility; unbridged systems undergo rapid nitrogen inversion and ring puckering at room temperature, which degrades 3D vector predictability and leads to disastrous stereochemical leakage during downstream library synthesis [1].

Substitution Risk

Exit vector

Oxygen bridgehead shifts exit geometry vs. aza-only or carbocyclic analogs, altering receptor fit.

Basicity

Reduced pKa at bridgehead nitrogen changes hydrogen-bonding and off-target selectivity profiles.

Reactivity

Unique electrophilic character enables transformations (e.g., proton-relay) not possible with aza-only bridges.

Nitrogen Inversion Lock for 3D Vector Control

The bridgehead position of the nitrogen atom in 2-oxa-1-azabicycloheptane physically prevents the planar transition state required for nitrogen inversion. Consequently, its inversion barrier is effectively infinite (>60 kcal/mol), locking the lone pair and adjacent substituents in a singular spatial orientation. In contrast, unbridged isoxazolidines exhibit an inversion barrier of approximately 12-14 kcal/mol, resulting in rapid fluxionality at room temperature [1].

Evidence DimensionNitrogen Inversion Energy Barrier
Target Compound Data>60 kcal/mol (Conformationally locked)
Comparator Or BaselineUnbridged isoxazolidine (~13 kcal/mol, fluxional)
Quantified Difference>47 kcal/mol difference, eliminating dynamic interconversion
ConditionsComputational and NMR dynamic profiling at 298 K

Ensures absolute predictability of substituent vectors in structure-based drug design, eliminating the entropic penalty associated with binding flexible rings.

Antiviral SI vs. Remdesivir
Reported

SI 30.7 (derivative) vs. 19.1 (remdesivir) – 60% higher selectivity margin

Supports antiviral selectivity screening context

In vitro data; Vero E6 cytotoxicity CC₅₀ >25 µM

Strain-Accelerated N-O Bond Cleavage

The bicyclic framework introduces significant ring strain that weakens the N-O bond compared to unstrained analogs. Electrochemical profiling demonstrates that the N-O bond in 2-oxa-1-azabicycloheptane reduces at a significantly more anodic potential (-1.45 V vs SCE) than standard unbridged isoxazolidines (-1.85 V vs SCE). This strain-activation allows for N-O cleavage using exceptionally mild reductants (e.g., Zn/AcOH at ambient temperature), preserving sensitive functional groups that would be destroyed by the harsher conditions required for unstrained N-O bonds [1].

Evidence DimensionCathodic Reduction Potential (E_red of N-O bond)
Target Compound Data-1.45 V vs SCE
Comparator Or BaselineStandard isoxazolidine (-1.85 V vs SCE)
Quantified Difference400 mV anodic shift (easier to reduce)
ConditionsCyclic voltammetry in acetonitrile, 0.1 M TBAPF6

Allows buyers to utilize milder, highly chemoselective reductive cleavage conditions, maximizing yield when processing complex, polyfunctionalized intermediates.

CNS MPO profile vs. Aza-only
Class-level

cLogP ~0.5 / tPSA 12.5 Ų (2-oxa) vs. higher tPSA, higher basicity predicted for aza-only analog

Favors CNS permeability design context

In silico; MPO thresholds require project-specific validation

cis-1,3-Stereocontrol in Cyclopentyl Amino Alcohol Synthesis

When utilized as a precursor for 1,3-amino alcohols, the rigid bicyclic topology of 2-oxa-1-azabicycloheptane guarantees that reductive cleavage yields the corresponding cis-1,3-disubstituted cyclopentane with >99% diastereomeric excess. In contrast, standard intermolecular amination of cyclopentenols or substitution approaches typically yield mixed cis/trans populations (often plateauing at 85:15 ratios). Procurement of this pre-bridged scaffold bypasses the need for costly, solvent-intensive chiral chromatography [1].

Evidence DimensionDiastereomeric Excess (cis:trans ratio) of cleavage products
Target Compound Data>99:1 (cis-selective)
Comparator Or BaselineIntermolecular cyclopentenol amination (~85:15)
Quantified Difference>14% improvement in diastereomeric purity
ConditionsReductive cleavage via Mo(CO)6 or catalytic hydrogenation

Eliminates downstream chiral purification steps, drastically reducing process mass intensity (PMI) and manufacturing costs for cyclopentane-based APIs.

Synthetic yield
Reported

Up to 95% yield via proton-relay catalysis

Supports scalable synthesis route evaluation

Compared to traditional multistep routes; yield varies with substitution

OX1R selectivity class
Class-level

Azabicyclo[2.2.1]heptane core achieved >100-fold OX1R selectivity; 2-oxa analog inferred to offer distinct exit vector for further tuning

Supports selectivity research context

Radioligand binding on CHO cells; direct 2-oxa data to verify

Precursor for cis-1,3-Cyclopentyl Amino Alcohols

Due to its strain-activated N-O bond and locked topology, this compound is the optimal starting material for synthesizing complex cis-1,3-disubstituted cyclopentanes. Upon mild reductive cleavage, it reliably unmasks the amino and hydroxyl groups on the same face of the cyclopentane ring, making it highly valuable for process chemists avoiding late-stage chiral resolutions [1].

Rigid 3D Scaffold for FBDD

For libraries requiring high Fsp3 character and minimal topological polar surface area (TPSA), the intact 2-oxa-1-azabicycloheptane core serves as a superior, conformationally locked fragment. Its infinite nitrogen inversion barrier ensures that attached pharmacophores maintain strict spatial vectors, which is critical for optimizing binding kinetics in tight enzyme pockets [1].

Radical Precursor for Late-Stage Functionalization

The anodically shifted reduction potential of the N-O bond allows this compound to be utilized in single-electron transfer (SET) photoredox cascades. It acts as a highly efficient precursor for nitrogen-centered radicals under mild visible-light conditions, enabling the synthesis of complex functionalized cyclopentanes that cannot be accessed via standard unbridged isoxazolidines [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS orexin-1 receptor research
Rigid 3D topology with low tPSA
CNS MPO compliance, OX1R selectivity assay
Antiviral selectivity screening
High selectivity index scaffold
Cytotoxicity/specificity profiling
MedChem SAR exploration
High-yielding late-stage functionalization
Scalability and diastereocontrol
Scaffold hopping: 3D bioisosteric replacement
Low cLogP, rigid core
ADMET improvement potential, IP novelty

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

99.068413911 g/mol

Monoisotopic Mass

99.068413911 g/mol

Heavy Atom Count

7

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